Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline moiety linked to a thiophene ring, which is further substituted with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Substitution with Piperazine: The quinoxaline core is then reacted with 4-methylpiperazine in the presence of a base to introduce the piperazinyl group.
Formation of the Thiophene Ring: The substituted quinoxaline is then coupled with a thiophene derivative under palladium-catalyzed cross-coupling conditions.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.
Substitution: The piperazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazinyl group can interact with various receptors, modulating their activity. The thiophene ring can participate in electron transfer reactions, making the compound useful in redox biology.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate: can be compared with other quinoxaline derivatives, such as:
Uniqueness
The unique combination of the quinoxaline, thiophene, and piperazinyl moieties in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thiophene derivatives and incorporates a quinoxaline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Features
- Thiophene Ring : Contributes to electronic properties and biological interactions.
- Quinoxaline Moiety : Known for anticancer and antimicrobial properties.
- Piperazine Substituent : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties through various mechanisms:
- Inhibition of Kinases : The compound interacts with specific kinases involved in cancer cell proliferation. For instance, analogs have shown inhibitory activity against CDK4/6, crucial for cell cycle regulation .
- Induction of Apoptosis : Research demonstrates that related compounds can trigger apoptosis in cancer cells via mitochondrial pathways, leading to cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that similar thiophene derivatives possess broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal investigated the anticancer efficacy of a related thiophene derivative in vitro. The results showed:
Compound | IC50 (µM) | Target |
---|---|---|
Thiophene Derivative A | 15 | CDK6 |
Thiophene Derivative B | 10 | BRAF |
Ethyl Compound (This Study) | 12 | CDK4 |
These findings suggest that this compound has comparable potency against key oncogenic targets .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, the compound was tested against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Staphylococcus aureus | 4 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria .
Properties
Molecular Formula |
C22H27N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H27N5O2S/c1-5-29-22(28)18-14(2)15(3)30-21(18)25-19-20(27-12-10-26(4)11-13-27)24-17-9-7-6-8-16(17)23-19/h6-9H,5,10-13H2,1-4H3,(H,23,25) |
InChI Key |
BDUZBDFDXCSFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Origin of Product |
United States |
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